2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
2-Furancarboxylic acid+EthanolAcid Catalyst2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl alcohol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester
- 2-Furancarboxylic acid, 5-(4-hydroxyphenyl)-, ethyl ester
- 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester
Uniqueness
2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
60336-07-4 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
WXKTYPNLQJFAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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